
3,5-dimetil-1-(4-metilfenil)-1H-pirazol-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 3,5-dimethyl-1-(4-methylphenyl)-
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
El 3,5-dimetil-1-(4-metilfenil)-1H-pirazol-4-carboxilato de etilo exhibe notables propiedades antimicrobianas. Los investigadores han investigado su eficacia contra varios microorganismos, particularmente bacterias Gram-positivas . Esta aplicación es crucial en la lucha continua contra los patógenos resistentes a los medicamentos.
Interacción con Receptores Biológicos
El andamiaje de 1,2,4-triazol del compuesto juega un papel fundamental en la formación de enlaces de hidrógeno e interacciones dipolares con receptores biológicos . Comprender estas interacciones puede ayudar en el diseño y optimización de fármacos.
Potencial Antiinflamatorio
Los 1,2,4-triazoles, incluido nuestro compuesto, han demostrado actividad antiinflamatoria . Investigar su mecanismo de acción y vías potenciales podría conducir a nuevos agentes antiinflamatorios.
Investigación Anticáncer
Los andamiajes que contienen 1,2,4-triazol han sido estudiados por sus propiedades anticancerígenas . Los investigadores deberían investigar si nuestro compuesto exhibe efectos similares contra las células cancerosas.
Aplicaciones en Ciencia de Materiales
Teniendo en cuenta la naturaleza heterocíclica del compuesto, puede encontrar uso en la ciencia de los materiales, como recubrimientos funcionales o polímeros, debido a sus diversos grupos funcionales.
En resumen, las propiedades multifacéticas de este compuesto justifican una mayor investigación en estos diversos campos. Los investigadores pueden aprovechar su estructura única para desarrollar nuevos candidatos a fármacos, catalizadores y materiales. Tenga en cuenta que, aunque es prometedor, se necesitan estudios adicionales para desbloquear completamente su potencial. 🌟 .
Mecanismo De Acción
Target of Action
Similar compounds have been found to be effective against gram-positive bacteria .
Mode of Action
It’s known that similar compounds, such as azomethines, interact with their targets through a process called condensation . This process involves the reaction of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole .
Biochemical Pathways
The formation of new azomethines as schiff bases is a key step in the compound’s interaction with its targets .
Pharmacokinetics
Similar compounds have been found to be highly valuable building blocks in organic synthesis .
Result of Action
Similar compounds have been found to exhibit antibacterial activity, particularly against gram-positive bacteria .
Action Environment
It’s known that similar compounds show good scavenging potential in antioxidant potential assays .
Propiedades
IUPAC Name |
ethyl 3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-19-15(18)14-11(3)16-17(12(14)4)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYTXDOYQSTMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

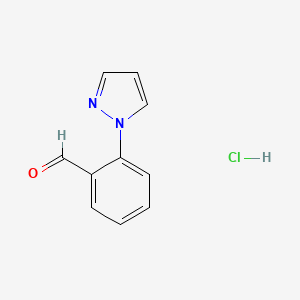
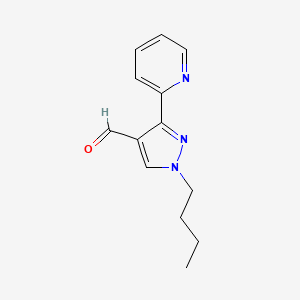
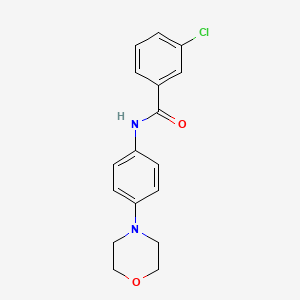
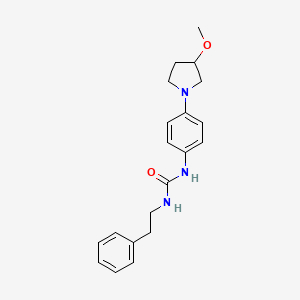
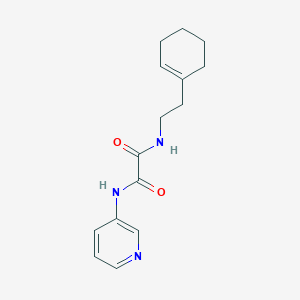

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)
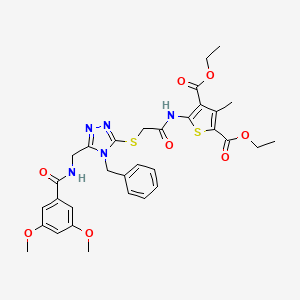
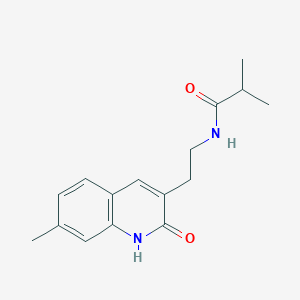

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)
![2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2494031.png)
